molecular formula C10H12N2S B11807486 5-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine-2-thiol

5-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine-2-thiol

Cat. No.: B11807486
M. Wt: 192.28 g/mol
InChI Key: LPUVCBKWWIHMTG-UHFFFAOYSA-N
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Description

5-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine-2-thiol is a heterocyclic compound that features both pyridine and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine-2-thiol typically involves the condensation of pyridine derivatives with pyrrole intermediates. One common method involves the reaction of 3-methylpyridine-2-thiol with 3,4-dihydro-2H-pyrrole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: N-bromosuccinimide, N-chlorosuccinimide, dichloromethane.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and halogenated pyridine derivatives .

Scientific Research Applications

5-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine-2-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antiviral agent due to its structural similarity to known antiviral compounds.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as catalysts and sensors

Mechanism of Action

The mechanism of action of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine-2-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in viral replication, thereby exhibiting antiviral properties. Additionally, its interaction with cellular receptors can lead to anti-inflammatory effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

5-(3,4-dihydro-2H-pyrrol-5-yl)-3-methyl-1H-pyridine-2-thione

InChI

InChI=1S/C10H12N2S/c1-7-5-8(6-12-10(7)13)9-3-2-4-11-9/h5-6H,2-4H2,1H3,(H,12,13)

InChI Key

LPUVCBKWWIHMTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CNC1=S)C2=NCCC2

Origin of Product

United States

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